6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile
Description
6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile is a bipyridine derivative featuring a methyl group at position 6, a phenyl group at position 4, and a carbonitrile substituent at position 3. This compound’s rigid bipyridine core and electron-withdrawing carbonitrile group make it a candidate for coordination chemistry and materials science applications. The structural and electronic properties of this compound are influenced by the methyl and phenyl substituents, which modulate steric bulk and resonance effects .
Properties
CAS No. |
133617-72-8 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-methyl-4-phenyl-6-pyridin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13N3/c1-13-16(12-19)15(14-7-3-2-4-8-14)11-18(21-13)17-9-5-6-10-20-17/h2-11H,1H3 |
InChI Key |
ZLUBMOKJABDVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halides and halogen-substituted heterocycles under palladium catalysis . This method is favored for its high yield and mild reaction conditions. Other methods include Stille and Suzuki couplings, which also employ palladium catalysts and offer good yields .
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust catalytic systems. The choice of method depends on the desired yield, cost, and environmental considerations. Advances in catalytic technology have enabled more efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like Ag₂O.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Ag₂O in the presence of pyridine derivatives.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed reactions using halogenated precursors.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential in biological assays and as a probe for studying metal ion interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-[2,2’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and photophysical processes. The bipyridine core allows for strong chelation with metals, which is crucial for its function in catalysis and material science .
Comparison with Similar Compounds
Substitution Patterns and Electronic Properties
Milrinone (1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile)
- Key Differences: Milrinone replaces the phenyl group with a 3-pyridinyl moiety and introduces an oxo group at position 6. This substitution pattern enhances its biological activity as a phosphodiesterase 3 inhibitor, critical for its cardiotonic effects .
- Electronic Effects: The oxo group in Milrinone increases electron-withdrawing character compared to the methyl group in the target compound, lowering the HOMO-LUMO gap and altering redox properties .
6-Chloro-[2,2'-bipyridine]-5-carbonitrile
- Key Differences: A chlorine atom replaces the methyl group at position 6.
- Impact on Applications : Chlorinated analogs are often used in catalysis or as intermediates for pharmaceutical synthesis, whereas the methyl group in the target compound may favor stability in coordination complexes .
Structural and Functional Modifications
3-Bromo-6-chloro-[2,2'-bipyridine]-5-carbonitrile
- Key Differences : Bromine and chlorine substituents at positions 3 and 6 introduce steric hindrance and polarizability.
- Molecular Properties : This compound has a molecular weight of 294.53 g/mol and XLogP3 of 2.9, indicating higher hydrophobicity compared to the target compound, which likely has a lower LogP due to the phenyl group’s mixed electronic effects .
4-(4-(Dimethylamino)phenyl)-6,6′-methyl-[2,2'-bipyridine]-5-carbonitrile
- Key Differences: A dimethylamino-phenyl group at position 4 enhances electron-donating capacity, improving ligand-metal charge transfer in photoinitiators. The target compound’s phenyl group lacks such donor capacity, limiting its utility in light-driven applications .
6-Methyl-5-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Key Differences: Incorporation of a thiazole ring introduces hydrogen-bonding capabilities, which the target compound lacks. This difference may reduce the target’s efficacy in enzyme inhibition but improve its suitability for non-biological applications like materials synthesis .
Pyrido[2,3-d]pyrimidine Derivatives
- Key Differences : Derivatives such as those in feature fused pyrimidine rings, increasing planarity and π-stacking ability. The bipyridine core of the target compound offers less conjugation but greater flexibility for metal coordination .
Biological Activity
6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The process often includes:
- Formation of the bipyridine core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the methyl and phenyl groups occurs through electrophilic aromatic substitution or similar methodologies.
- Carbonitrile group incorporation : The final step involves the addition of the cyano group, which is crucial for the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
These results indicate that the compound may serve as a potential lead in developing new antibacterial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The IC50 values for these cell lines were reported to be in the range of 5-15 µM, indicating a promising anticancer profile.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Key points in SAR include:
- Bipyridine Core : The bipyridine structure enhances electron delocalization, which is critical for interaction with biological targets.
- Substituents : The presence of methyl and phenyl groups influences lipophilicity and binding affinity to target proteins.
- Carbonitrile Group : This functional group is essential for the antimicrobial and anticancer activities observed in various assays.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various derivatives of bipyridine compounds, including this compound. It was found to outperform several standard antibiotics in inhibiting bacterial growth .
- Cytotoxicity Assessment : In another study focused on cancer treatment, this compound was tested against multiple cancer cell lines using standard MTT assays. Results indicated that it significantly reduced cell viability in a dose-dependent manner .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to target proteins involved in cell proliferation and survival pathways, suggesting a mechanism for its anticancer effects .
Q & A
Basic: What are the standard synthetic routes for 6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging condensation and cyclization strategies. A common approach includes:
- Step 1: Condensation of substituted aldehydes with methyl ketones under acidic or basic conditions to form intermediate pyridine rings.
- Step 2: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions.
- Step 3: Cross-coupling (e.g., Suzuki-Miyaura) to attach phenyl groups at the 4-position.
Key Optimization Parameters (from ):
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine core formation | Ethanol, reflux, NH₄OAc | 60–75 | |
| Nitrile introduction | KCN/CuCN, DMF, 80°C | 40–55 | |
| Cross-coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | 70–85 |
Note: Purity is verified via TLC and NMR (δ 7.5–8.5 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.6 ppm), methyl groups as singlets (δ 2.3–2.7 ppm) .
- ¹³C NMR: Nitrile carbon at δ 115–120 ppm; bipyridine carbons between δ 140–160 ppm .
- Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks at m/z 297.1 (calculated: 297.13) .
- XRD: Single-crystal diffraction confirms planarity of the bipyridine core (bond angles: 117–122°) .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in biological activity (e.g., IC₅₀ variations) often arise from:
- Structural Modifications: Substituent effects (e.g., electron-withdrawing groups at the 6-position enhance enzyme inhibition ).
- Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines (HeLa vs. MCF-7) .
Mitigation Strategies:
Control Experiments: Replicate assays under identical conditions (pH, temperature).
Computational Modeling: Use DFT or molecular docking to predict binding affinities .
Meta-Analysis: Compare data across studies with standardized protocols (e.g., NIH/ATP assays) .
Advanced: What crystallographic parameters are critical for structural refinement?
Methodological Answer:
From , and 7:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with APEX2/SAINT software.
- Refinement: SHELXL-97 for least-squares minimization; PLATON for validating hydrogen bonds.
| Parameter | Value | Significance |
|---|---|---|
| Bond Length (C–C) | 1.48–1.52 Å | Confirms aromaticity |
| Torsion Angle (C6–C4–Cphenyl) | 5.2–8.7° | Indicates steric hindrance |
| Hydrogen Bonds (N–H···O) | 2.50–2.83 Å | Stabilizes crystal packing |
Advanced: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
Low yields (<50%) in cross-coupling may result from:
- Catalyst Deactivation: Use fresh Pd(PPh₃)₄ and degas solvents to prevent oxidation .
- Steric Effects: Modify reaction time (24–48 hrs) for bulky substituents .
- Byproduct Formation: Monitor intermediates via LC-MS; purify via column chromatography (hexane:EtOAc = 4:1) .
Increase catalyst loading to 5 mol%.
Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics.
Advanced: What computational approaches predict electronic properties for material science applications?
Methodological Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set to model HOMO-LUMO gaps (ΔE = 3.2–3.5 eV) .
- Charge Transfer Analysis: NBO analysis reveals electron-withdrawing effects of the nitrile group (charge density: -0.35 e) .
- Molecular Dynamics: Simulate π-π stacking interactions (distance: 3.4–3.7 Å) for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
